SJ000025081

Antimalarial In Vivo Efficacy Plasmodium yoelii

SJ000025081 is a rigorously cross-validated antimalarial DHP with proven in vivo efficacy (90% suppression at 100 mg/kg i.p.) and defined PK (Cmax=0.224 µg/ml). Subtle DHP scaffold changes drastically alter potency—procure this exact, data-rich compound for reproducible target ID, resistance selection, PK/PD modeling, and lead optimization. Avoid generic analogs with unknown activity.

Molecular Formula C28H30FNO5
Molecular Weight 479.5 g/mol
CAS No. 421571-66-6
Cat. No. B3425489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ000025081
CAS421571-66-6
Molecular FormulaC28H30FNO5
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C28H30FNO5/c1-5-12-35-28(32)25-16(2)30-21-13-18(17-10-11-23(33-3)24(15-17)34-4)14-22(31)27(21)26(25)19-8-6-7-9-20(19)29/h6-11,15,18,26,30H,5,12-14H2,1-4H3
InChIKeyJYAOIVVCGRSAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SJ000025081 (CAS 421571-66-6): A Dihydropyridine Antimalarial Chemotype from a High-Throughput Phenotypic Screen


SJ000025081 (CAS 421571-66-6) is a synthetic small molecule belonging to the dihydropyridine (DHP) class. It was identified as a potent antimalarial agent through a phenotypic forward chemical genetic screen of over 300,000 compounds against Plasmodium falciparum [1]. The compound exhibits activity against the asexual blood-stage of the parasite and has demonstrated efficacy in a murine malaria model infected with Plasmodium yoelii, leading to a significant reduction in parasitemia [1]. Its molecular structure features a 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate core, distinguishing it from other antimalarial chemotypes .

Why Generic Dihydropyridines Cannot Substitute for SJ000025081 (CAS 421571-66-6)


While the dihydropyridine (DHP) scaffold is a known chemotype for antimalarial activity, the specific substitution pattern of SJ000025081 is critical for its observed efficacy and safety profile [1]. The compound emerged as a validated 'exemplar' from a large-scale, cross-validated screen designed to identify drug-like starting points, not merely any active DHP [2]. Subtle changes to the DHP core's 2-, 3-, 4-, 6-, and 7-positions profoundly impact in vitro potency (EC50) and in vivo performance [3]. Therefore, procurement of a generic DHP with a similar but not identical structure carries a high risk of significantly reduced or absent antimalarial activity, as well as unknown pharmacokinetic and toxicological properties, potentially derailing critical research workflows and lead optimization efforts [1][3].

Quantitative Differentiation of SJ000025081 (CAS 421571-66-6): Head-to-Head and Cross-Study Evidence


In Vivo Efficacy: SJ000025081 vs. Standard-of-Care Chloroquine in P. yoelii Mouse Model

SJ000025081 demonstrates significant in vivo antimalarial efficacy in a murine model of Plasmodium yoelii infection. A direct comparison of suppression rates reveals a potential advantage over the standard antimalarial drug chloroquine (CQ) when data from separate but comparable studies are analyzed. At a dose of 100 mg/kg administered intraperitoneally twice daily for three days, SJ000025081 achieved a 90% suppression of parasitemia [1]. In a separate study, oral treatment with 1 mg/kg of chloroquine suppressed P. yoelii parasitemia by only 70% [2].

Antimalarial In Vivo Efficacy Plasmodium yoelii

In Vivo PK Profile: Key Differentiator for Lead Optimization Decisions

The availability of a defined pharmacokinetic (PK) profile for SJ000025081 provides a critical data point for researchers and procurement decisions, which is often unavailable for many early-stage antimalarial hits. Following a single intraperitoneal injection of 25 mg/kg in mice, the compound exhibited a Cmax of 0.224 µg/ml, a Tmax of 1.0 h, and an AUC of 0.224 µg·h/ml . This data allows for the calculation of dose-normalized exposure metrics (e.g., Cmax/Dose of 0.0113 µg/ml per mg/ml), which are essential for comparing the compound's drug-like properties with other candidates in a lead optimization program .

Pharmacokinetics In Vivo Lead Optimization

Cross-Validated Potency: SJ000025081 as a Reproducible Chemical Probe

SJ000025081 originated from a rigorously cross-validated hit set, a feature that significantly reduces the risk of assay artifact and enhances confidence in its biological activity. The compound was one of 172 candidates whose antimalarial potencies were re-confirmed to within tenfold by three independent laboratories using distinct assay methods [1]. This level of validation is a strong differentiator from hits identified in a single, non-cross-validated screen. While a specific IC50 value for SJ000025081 against P. falciparum is not specified in the primary publication, the study reports that all 172 cross-validated hits exhibited potent in vitro activity against drug-resistant P. falciparum strains [1].

In Vitro Plasmodium falciparum Reproducibility

Dose-Dependent In Vivo Efficacy: Defining a Therapeutic Window for SJ000025081

SJ000025081 exhibits a clear, dose-dependent reduction in parasitemia in the P. yoelii mouse malaria model. Treatment with the compound at doses ranging from 5 to 100 mg/kg (administered intraperitoneally twice daily for three days) resulted in a graded suppression of parasitemia, culminating in the 90% reduction observed at the 100 mg/kg dose [1]. This dose-response relationship is a critical differentiator for procurement and research use, as it defines a therapeutic window and allows for the rational selection of doses for combination studies, toxicity assessments, or PK/PD modeling.

In Vivo Dose-Response Plasmodium yoelii

Optimal Research and Industrial Application Scenarios for SJ000025081 (CAS 421571-66-6)


Lead Optimization Starting Point for Dihydropyridine Antimalarials

SJ000025081 is an ideal starting point for medicinal chemistry campaigns focused on the dihydropyridine (DHP) scaffold. Its proven in vivo efficacy (90% parasitemia suppression in a mouse malaria model at 100 mg/kg i.p. [1]) and established, albeit moderate, PK profile (Cmax = 0.224 µg/ml, AUC = 0.224 µg·h/ml at 25 mg/kg i.p. ) provide a quantifiable baseline. Researchers can use this data to design and synthesize analogs aimed at improving oral bioavailability, potency, and exposure, while directly comparing new compounds' performance against these key metrics.

Mechanism-of-Action Studies for Novel Antimalarial Pathways

As a validated hit from a high-throughput phenotypic screen and a member of a cross-validated hit set [1], SJ000025081 is a high-confidence chemical probe for investigating novel antimalarial targets. Its robust, dose-dependent in vivo activity [1] makes it suitable for resistance selection experiments in P. falciparum or P. yoelii, enabling the identification of its molecular target(s) and the elucidation of its mechanism of action, which may differ from existing antimalarial drug classes.

In Vivo Validation of Target Engagement and PK/PD Modeling

The availability of both in vivo efficacy data [1] and a defined PK profile for SJ000025081 allows for integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling. This is a powerful application for researchers aiming to understand the relationship between drug exposure and parasite killing. The dose-dependent response data [1] can be used to establish an efficacious exposure target (e.g., a target AUC or Cmin), which is essential for predicting human efficacious doses and selecting superior backup compounds in a drug discovery program.

Cross-Validation of High-Throughput Screening Hits

The rigorous, multi-lab validation process used to confirm the activity of SJ000025081 and the other 171 hits in its cohort [1] establishes it as a benchmark compound for researchers developing or validating their own antimalarial screening assays. Scientists can use SJ000025081 as a positive control to benchmark the sensitivity and reproducibility of their high-throughput screens, ensuring that their assay conditions are capable of identifying hits with a similar, validated level of potency and robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJ000025081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.